N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 646029-23-4
VCID: VC16903056
InChI: InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3
SMILES:
Molecular Formula: C15H18INOSi
Molecular Weight: 383.30 g/mol

N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide

CAS No.: 646029-23-4

Cat. No.: VC16903056

Molecular Formula: C15H18INOSi

Molecular Weight: 383.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide - 646029-23-4

Specification

CAS No. 646029-23-4
Molecular Formula C15H18INOSi
Molecular Weight 383.30 g/mol
IUPAC Name N-[(2-iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide
Standard InChI InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3
Standard InChI Key JDVZPPBUKIMLFN-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CN(CC1=CC=CC=C1I)C(=O)C=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct components:

  • 2-Iodophenyl Group: The iodine atom at the ortho position of the phenyl ring enhances reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling further functionalization .

  • Trimethylsilyl (TMS) Ethynyl Group: The TMS group acts as a protective moiety for the terminal alkyne, improving stability during synthetic procedures while allowing desilylation for subsequent transformations .

  • Prop-2-enamide Backbone: The α,β-unsaturated amide provides a conjugated system that may participate in Michael additions or serve as a dienophile in Diels-Alder reactions.

The molecular geometry was confirmed via NMR and mass spectrometry, with the iodine atom contributing to a distinct isotopic pattern in mass spectra.

Synthesis and Optimization

Stepwise Synthesis

The synthesis of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide involves multi-step protocols, often beginning with halogenated benzoic acid derivatives. A representative pathway includes:

  • Sonogashira Coupling:
    Methyl 3-bromobenzoate reacts with (trimethylsilyl)acetylene in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, yielding methyl 3-((trimethylsilyl)ethynyl)benzoate with 69–95% efficiency .

    Methyl 3-bromobenzoate+(TMS)acetylenePd(PPh3)2Cl2,CuIMethyl 3-((TMS)ethynyl)benzoate\text{Methyl 3-bromobenzoate} + \text{(TMS)acetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, \text{CuI}} \text{Methyl 3-((TMS)ethynyl)benzoate}
  • Amide Formation:
    The ester intermediate undergoes aminolysis with 2-iodobenzylamine, followed by dehydration to form the α,β-unsaturated amide. Yields for this step range from 38% to 91%, depending on the catalyst and solvent system.

Reaction Conditions and Catalysts

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) and copper iodide are critical for alkyne coupling .

  • Solvents: Dry acetonitrile or tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) prevent side reactions .

  • Temperature: Optimized between 60–90°C to balance reaction rate and byproduct formation .

Table 1: Synthesis Yields Under Varied Conditions

StepCatalyst SystemYield (%)Reference
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI95
Amide FormationPd(OAc)₂/Xantphos91
DehydrationH₂SO₄/Hg(OAc)₂75

Comparative Analysis with Structural Analogs

Table 2: Key Analogs and Their Properties

Compound NameCAS No.Molecular FormulaKey Differences
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide646029-24-5C12H11INOLacks TMS group
2-(2-Iodophenyl)ethynyl-trimethylsilane137648-47-6C11H13ISiLacks prop-2-enamide moiety
  • N-Ethynyl Analog: The absence of the TMS group increases reactivity but reduces stability, necessitating in situ generation for further reactions.

  • Trimethylsilane Derivative: Primarily employed in Sonogashira couplings as an alkyne source .

Future Perspectives

  • Biological Screening: Prioritize in vitro assays to evaluate HDAC inhibition or anticancer activity.

  • Process Optimization: Explore continuous-flow systems to enhance yield and reduce catalyst loading.

  • Material Science Applications: Investigate its utility in polymer synthesis via alkyne-azide cycloadditions.

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